

# Aspidostomide D: A Technical Overview of its Chemical Profile and Biological Significance

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## Compound of Interest

Compound Name: **Aspidostomide D**

Cat. No.: **B1474375**

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## For Immediate Release

This whitepaper provides a comprehensive technical guide to the chemical structure, properties, and biological context of **Aspidostomide D**, a bromopyrrole alkaloid. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

**Aspidostomide D** belongs to a family of brominated alkaloids, the aspidostomides, which were first isolated from the Patagonian bryozoan *Aspidostoma giganteum*.<sup>[1][2][3]</sup> These marine invertebrates have proven to be a source of novel and structurally diverse secondary metabolites.<sup>[3]</sup> The aspidostomides, including **Aspidostomide D**, are characterized by a bromopyrrole carboxylic acid motif linked to either a dibromotyrosine or a bromotryptophan-derived moiety.<sup>[1][2][3]</sup>

## Core Chemical Structure and Properties

**Aspidostomide D** is a complex heterocyclic molecule. Its structure is defined by a pyrroloketopiperazine-type lactam formed from a bromotryptophan derivative and a bromopyrrole carboxylic acid.<sup>[1][3]</sup>

Below is a visualization of the chemical structure of **Aspidostomide D**.

Caption: Chemical Structure of **Aspidostomide D**

## Physicochemical Data

Quantitative data for **Aspidostomide D** and its related isolated compounds are summarized below.

Compound	Molecular Formula	Molecular Weight ( g/mol )
Aspidostomide D	<chem>C15H8Br5N3O2</chem>	657.77
Aspidostomide A	<chem>C13H10Br4N2O3</chem>	593.85
Aspidostomide B	<chem>C13H10Br4N2O3</chem>	593.85
Aspidostomide C	<chem>C13H11Br3N2O3</chem>	514.95
Aspidostomide E	<chem>C16H10Br5N3O2</chem>	671.79
Aspidostomide F	<chem>C15H6Br5N3O</chem>	643.75
Aspidostomide G	<chem>C15H7Br4N3O</chem>	576.85
Aspidostomide H	<chem>C15H8Br3N3O</chem>	497.95
Aspidazide A	<chem>C30H17Br8N6O3</chem>	1236.54

## Spectroscopic Data

The structural elucidation of **Aspidostomide D** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

### <sup>1</sup>H and <sup>13</sup>C NMR Data for Aspidostomide D

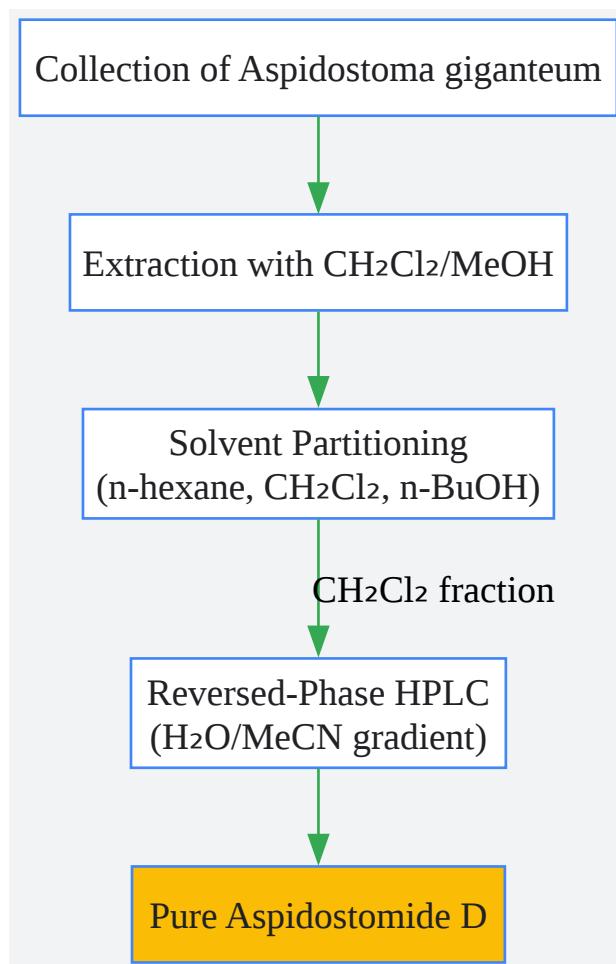
The following table summarizes the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR chemical shifts for **Aspidostomide D**, as reported in the literature.

Position	<sup>13</sup> C (ppm)	<sup>1</sup> H (ppm, J in Hz)
2	124.7	-
3	108.9	-
3a	127.9	-
4	122.0	7.23 (d, 8.6)
5	114.2	6.91 (br s)
6	125.1	7.12 (dd, 8.6, 1.6)
7	115.8	-
7a	134.9	-
1'	-	-
2'	100.2	-
3'	113.2	6.96 (s)
4'	116.5	-
5'	111.8	-
1"	160.2	-
3"	69.8	5.22 (br s)
4"	55.4	5.68 (br s)
6"	165.4	-
NH-1	-	11.45 (br s)
NH-2"	-	8.18 (br s)

## Experimental Protocols

### Isolation of Aspidostomide D

The following workflow outlines the general procedure for the isolation of aspidostomides from *Aspidostoma giganteum*.



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Caption: General Isolation Workflow for Aspidostomides

Detailed Methodology:

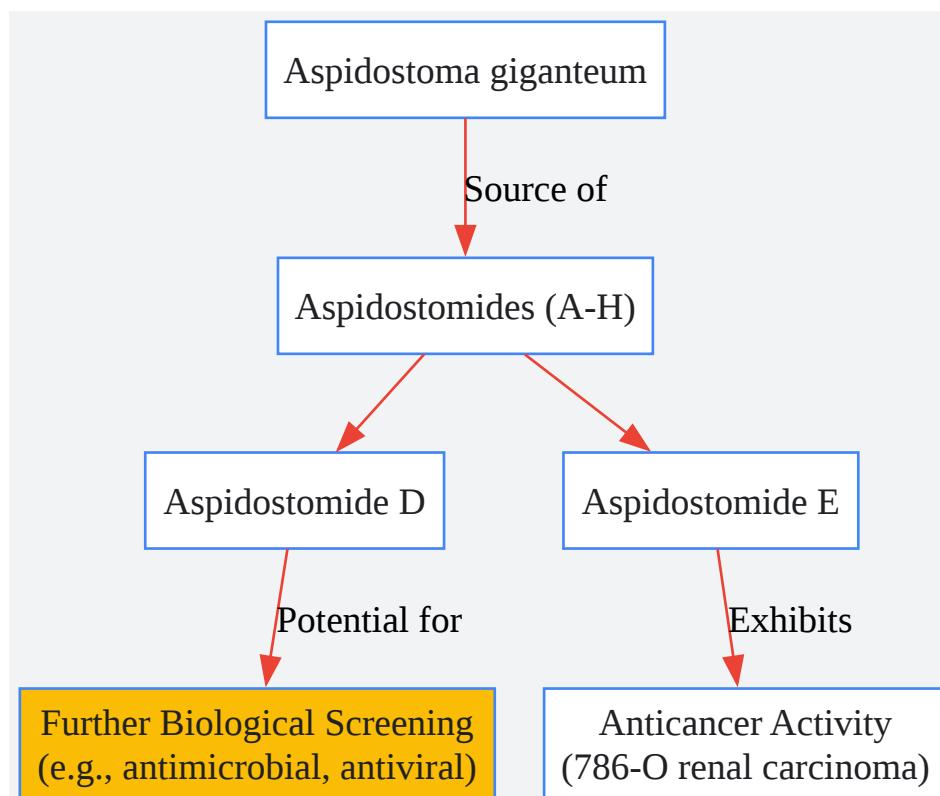
- Collection and Extraction: Specimens of Aspidostoma giganteum were collected and subsequently extracted with a mixture of dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and methanol (MeOH).  
[3]
- Solvent Partitioning: The resulting crude extract was subjected to solvent-solvent partitioning using n-hexane, CH<sub>2</sub>Cl<sub>2</sub>, and n-butanol (n-BuOH) to separate compounds based on polarity.  
[3]
- Chromatographic Separation: The CH<sub>2</sub>Cl<sub>2</sub> fraction, containing the aspidostomides, was further purified using reversed-phase High-Performance Liquid Chromatography (HPLC) with

a water ( $\text{H}_2\text{O}$ ) and acetonitrile ( $\text{MeCN}$ ) gradient to yield the pure compounds, including **Aspidostomide D**.<sup>[3]</sup>

## Biological Activity

While comprehensive biological activity data for **Aspidostomide D** is not extensively detailed in the initial reports, related compounds from the same study have shown biological potential. **Aspidostomide E**, the O-methyl derivative of **Aspidostomide D**, exhibited moderate activity against the 786-O renal carcinoma cell line.<sup>[1][2][3]</sup> This suggests that the aspidostomide scaffold may be a promising starting point for the development of new therapeutic agents. Further investigation into the biological activities of **Aspidostomide D** and its analogs is warranted.

The relationship and potential for further investigation are illustrated in the following diagram.



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Caption: Biological Context of **Aspidostomide D**

## Conclusion

**Aspidostomide D** represents a structurally intriguing member of the bromopyrrole alkaloid family. Its complete chemical characterization provides a foundation for future synthetic efforts and more in-depth biological evaluation. The observed activity of a closely related analog highlights the potential of this class of marine natural products as a source for new drug leads. Further research is necessary to fully elucidate the pharmacological profile of **Aspidostomide D** and to explore the structure-activity relationships within the aspidostomide family.

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## References

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